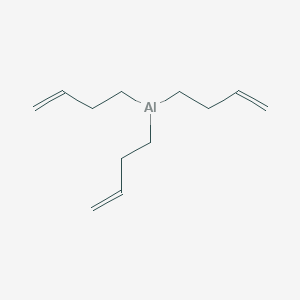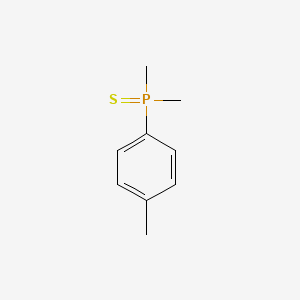
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two methyl groups. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields, including catalysis and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is favored due to its versatility and efficiency .
Industrial Production Methods
Industrial production of such compounds often employs large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphine to its corresponding oxide.
Reduction: Reduction reactions can revert oxidized forms back to the phosphine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and conditions such as elevated temperatures and the presence of catalysts are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Aplicaciones Científicas De Investigación
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s unique properties make it a subject of study in biochemical research, particularly in enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug design and development.
Mecanismo De Acción
The mechanism by which Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(1-pyrenyl)phosphine
- Diallylphenylphosphine
- Tris(2-methoxy-5-vinylphenyl)phosphine
Uniqueness
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane is unique due to its specific structural features, such as the presence of a sulfur atom bonded to the phosphorus center. This structural aspect imparts distinct reactivity and stability, differentiating it from other tertiary phosphines .
Propiedades
Número CAS |
54844-87-0 |
|---|---|
Fórmula molecular |
C9H13PS |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
dimethyl-(4-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13PS/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,1-3H3 |
Clave InChI |
ZBKNFTUTNIIAHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(=S)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


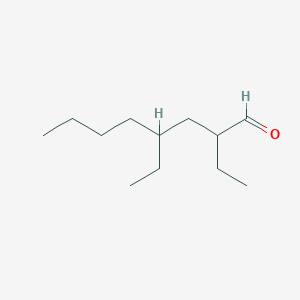
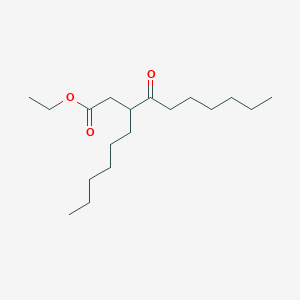
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
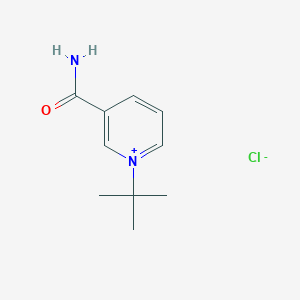
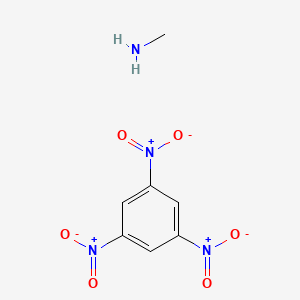

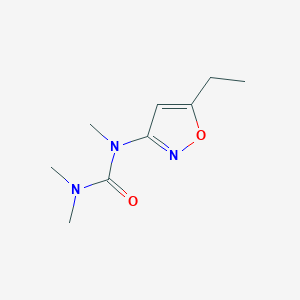
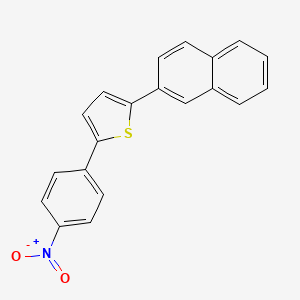
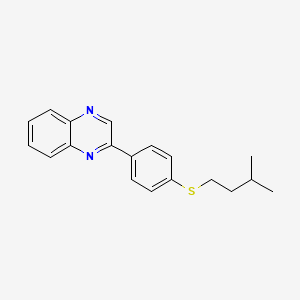
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
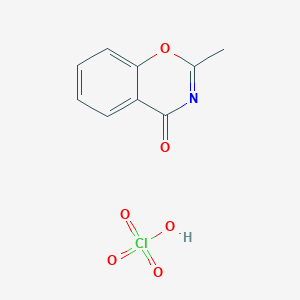
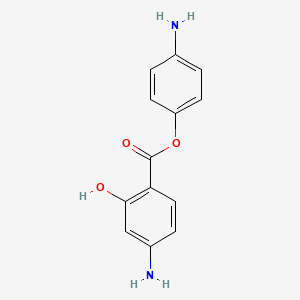
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
